1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an isoindole core structure, which is fused with a dione group and a cyclopentenyl ether moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts, and the reaction temperature is carefully monitored to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoindole or cyclopentenyl moieties are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
When compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- stands out due to its unique structural features. Similar compounds include:
1H-Isoindole-1,3(2H)-dione: Lacks the cyclopentenyl ether moiety, resulting in different chemical and biological properties.
2-(2-Cyclopenten-1-yloxy)-1H-isoindole: Similar structure but may have different reactivity and applications due to the absence of the dione group.
Properties
IUPAC Name |
2-cyclopent-2-en-1-yloxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZXBIRCZUAYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445753 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76029-44-2 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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